Dibutyl suberate
Overview
Description
Dibutyl suberate, also known as octanedioic acid dibutyl ester, is an organic compound with the molecular formula C16H30O4. It is a diester derived from suberic acid and butanol. This compound is commonly used as a plasticizer and in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl suberate is typically synthesized through the esterification reaction between suberic acid and butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
HOOC-(CH2)6-COOH+2C4H9OH→C4H9OOC-(CH2)6-COOC4H9+2H2O
The reaction is typically carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to ensure high yields. The reaction mixture is then purified through distillation to obtain this compound with high purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield suberic acid and butanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation and Reduction: While this compound itself is relatively stable, the suberic acid moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Suberic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidized products of suberic acid.
Scientific Research Applications
Dibutyl suberate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of plastics.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of dibutyl suberate in its applications is through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing flexibility and reducing brittleness. In biological systems, its ester bonds can be hydrolyzed by esterases, releasing suberic acid and butanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure.
Dioctyl suberate: A similar ester with longer alkyl chains, providing different physical properties.
Diethyl suberate: A shorter-chain ester with different solubility and plasticizing properties.
Uniqueness: Dibutyl suberate is unique in its balance of hydrophobicity and flexibility, making it suitable for a wide range of applications. Its relatively low molecular weight compared to longer-chain esters allows for easier processing and incorporation into various materials.
Properties
IUPAC Name |
dibutyl octanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-3-5-13-19-15(17)11-9-7-8-10-12-16(18)20-14-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQUCHUHCBNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167039 | |
Record name | Dibutyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16090-77-0 | |
Record name | Dibutyl suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16090-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.